molecular formula C13H19N3O B4285368 1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]urea

1-Cyclopentyl-3-[1-(pyridin-4-yl)ethyl]urea

Cat. No.: B4285368
M. Wt: 233.31 g/mol
InChI Key: JKJWNFVNCFWWJQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea is an organic compound that features a cyclopentyl group, a pyridinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea typically involves the reaction of cyclopentylamine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidinyl derivatives.

Scientific Research Applications

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-[1-(4-pyridinyl)methyl]urea
  • N-cyclopentyl-N’-[1-(3-pyridinyl)ethyl]urea
  • N-cyclopentyl-N’-[1-(2-pyridinyl)ethyl]urea

Uniqueness

N-cyclopentyl-N’-[1-(4-pyridinyl)ethyl]urea is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

1-cyclopentyl-3-(1-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(11-6-8-14-9-7-11)15-13(17)16-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWNFVNCFWWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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